molecular formula C9H8O2S B8598218 6-Methoxythianaphthen-2-one

6-Methoxythianaphthen-2-one

Cat. No.: B8598218
M. Wt: 180.23 g/mol
InChI Key: KFSCLTASFWZMNI-UHFFFAOYSA-N
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Description

Contextualizing Thianaphthenone Scaffolds in Heterocyclic Chemistry

Thianaphthenone, also known as benzo[b]thiophenone, represents a class of bicyclic compounds where a thiophene (B33073) ring is fused to a benzene (B151609) ring. This scaffold is a prominent structural motif in a variety of biologically active molecules. The inherent reactivity of the thianaphthenone core allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis. The sulfur atom in the ring can be oxidized to a sulfoxide (B87167) or a sulfone, further expanding the range of possible derivatives and their chemical properties. researchgate.netbenthamdirect.com

Significance of Methoxy (B1213986) Substitution Patterns in Thianaphthenone Derivatives

The introduction of a methoxy group (-OCH3) onto the thianaphthenone scaffold, as in 6-methoxythianaphthen-2-one, significantly influences the electronic properties and reactivity of the molecule. The methoxy group is an electron-donating group, which can affect the electron density of the aromatic ring system and influence the regioselectivity of subsequent chemical reactions. In the context of medicinal chemistry, the presence and position of methoxy groups can impact a molecule's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic profile. nih.govresearchgate.net For instance, methoxy-substituted aromatic compounds have been investigated for their potential as anticancer agents. nih.gov

Overview of Research Trajectories for this compound

Current research involving this compound is primarily focused on its utility as a synthetic intermediate. It serves as a precursor for the creation of more elaborate molecular architectures. For example, it is a known upstream product in the synthesis of 6-Methoxy-3-[1-(4-methoxy-phenyl)-meth-(Z)-ylidene]-3H-benzo[b]thiophen-2-one. lookchem.com Furthermore, derivatives of this compound, such as (6-methoxythianaphthen-2-yl)acetic acid, have been utilized in the synthesis of compounds aimed at inhibiting β-amyloid peptide release, which is relevant to Alzheimer's disease research. google.comgoogle.com

Chemical and Physical Properties of this compound and Related Compounds

PropertyValueReference
Compound Name This compound
CAS Number188824-25-1 lookchem.com
Molecular FormulaC9H8O2S
Molecular Weight180.22 g/mol
Related Compound 6-Methoxy-3-[1-(4-methoxy-phenyl)-meth-(Z)-ylidene]-3H-benzo[b]thiophen-2-one
CAS Number215673-31-7 lookchem.com
Molecular FormulaC17H14O3S lookchem.com
Molecular Weight298.36 g/mol lookchem.com
Related Compound (6-methoxythianaphthen-2-yl)acetic acid
ApplicationIntermediate in the synthesis of potential Alzheimer's disease treatments. google.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

6-methoxy-3H-1-benzothiophen-2-one

InChI

InChI=1S/C9H8O2S/c1-11-7-3-2-6-4-9(10)12-8(6)5-7/h2-3,5H,4H2,1H3

InChI Key

KFSCLTASFWZMNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(=O)S2)C=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Methoxythianaphthen 2 One and Analogues

Precursor Synthesis Strategies for Thianaphthenone Ring Systems

The construction of the thianaphthenone core relies heavily on the strategic synthesis of appropriate precursors that can be efficiently cyclized to form the bicyclic system. Key strategies involve the formation of carbon-sulfur bonds and the incorporation of the necessary functional groups for subsequent ring closure.

Cyclization Approaches for Constructing the Thianaphthenone Core

A primary and effective method for constructing the thianaphthenone core is through the intramolecular cyclization of (arylthio)acetic acid derivatives. This approach typically involves the reaction of a substituted thiophenol with an α-haloacetic acid or its ester, followed by acid-catalyzed ring closure. Polyphosphoric acid (PPA) is a commonly employed reagent for this cyclization, promoting the electrophilic attack of the carboxylic acid or its activated form onto the aromatic ring to forge the new five-membered ring.

Another notable strategy involves the oxidative cyclization of o-mercaptocinnamic acids. While this method is more commonly used for the synthesis of benzothiophene-2-carboxylates, modifications can be adapted for the synthesis of thianaphthenone systems. Additionally, the acid-catalyzed cyclization of arylthiomethyl ketones provides a route to 3-substituted benzo[b]thiophenes, which can be further functionalized to the desired thianaphthenone. google.com

The table below summarizes some common cyclization approaches for forming the thianaphthenone core.

Cyclization ApproachStarting MaterialsKey Reagents/ConditionsProduct Type
Intramolecular Friedel-Crafts Acylation(Arylthio)acetic acidsPolyphosphoric acid (PPA), Eaton's reagentThianaphthen-2-one
Oxidative Cyclizationo-Mercaptocinnamic acidsOxidizing agents (e.g., I2, FeCl3)Benzothiophene-2-carboxylates
Acid-catalyzed Ketone CyclizationArylthiomethyl ketonesStrong acids (e.g., H2SO4, PPA)3-Alkylbenzo[b]thiophenes

Regioselective Introduction of Methoxy (B1213986) Functionality

The regioselective introduction of a methoxy group at the 6-position of the thianaphthenone ring is a critical step in the synthesis of the target molecule. This is most effectively achieved by starting with a precursor that already contains the methoxy group in the desired position on the aromatic ring. For instance, the synthesis can commence with 3-methoxyphenol (B1666288) or 4-methoxyphenol, which can be converted to the corresponding thiophenol.

In a common synthetic route, 3-methoxythiophenol is reacted with chloroacetic acid to form (3-methoxyphenylthio)acetic acid. The subsequent intramolecular Friedel-Crafts cyclization of this precursor is expected to yield a mixture of 4-methoxy- and 6-methoxythianaphthen-2-one. The regioselectivity of this cyclization is influenced by the directing effects of the methoxy and thioether groups, as well as the reaction conditions.

Alternatively, functionalization of a pre-formed benzothiophene (B83047) or thianaphthenone can be considered, although this often leads to challenges in controlling regioselectivity. Electrophilic aromatic substitution on the benzenoid ring of the thianaphthenone system is a possibility, but the directing effects of the existing substituents must be carefully considered to achieve the desired 6-methoxy substitution pattern.

Novel Reaction Pathways for this compound Formation

Catalytic Transformations in this compound Synthesis

The use of catalysts can significantly enhance the efficiency and selectivity of thianaphthenone synthesis. Lewis acids and Brønsted acids are commonly employed to promote the intramolecular cyclization of precursors. google.com For instance, catalysts such as zinc chloride, zinc iodide, and aluminum chloride can facilitate the ring closure of styryl sulfoxides to form 2-arylbenzo[b]thiophenes, which are related structures. google.com

Transition metal catalysis, particularly with palladium, has been instrumental in the synthesis of thiophene (B33073) derivatives through the cyclization of functionalized alkynes. While not directly applied to this compound in the available literature, these methods offer potential avenues for future synthetic strategies. For example, a palladium-catalyzed reaction of (Z)-1-bromo-1-en-3-ynes with a thiol source, followed by a desilylation-induced 5-endo-dig cyclization, has been reported for the synthesis of substituted thiophenes.

The following table outlines some catalytic approaches relevant to the synthesis of the thianaphthenone framework.

Catalytic ApproachCatalystSubstrateReaction Type
Lewis Acid CatalysisZnCl2, AlCl3Styryl sulfoxidesCyclization
Brønsted Acid CatalysisPolyphosphoric acid(Arylthio)acetic acidsIntramolecular Acylation
Palladium CatalysisPdI2/KI1-Mercapto-3-yn-2-olsHeterocyclodehydration

Cascade and Tandem Reactions for Enhanced Synthetic Efficiency

In the context of thianaphthenone synthesis, a tandem process could involve the in-situ formation of a key precursor followed by its immediate cyclization. For example, a one-pot reaction could be designed where a substituted phenol (B47542) is first converted to a thiophenol, which then reacts with an α-haloacetate, and the resulting intermediate undergoes cyclization, all without intermediate workup steps.

While specific cascade reactions leading directly to this compound are not extensively documented, the principles of tandem catalysis are being applied to the synthesis of related heterocyclic systems. For example, tandem palladium-catalyzed cross-coupling and intramolecular C-N bond formation has been utilized for the synthesis of tetrahydroquinolines under microwave irradiation. This highlights the potential for developing similar tandem strategies for the synthesis of sulfur-containing heterocycles like this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an increasingly important consideration, aiming to reduce the environmental impact of chemical processes. Key aspects include the use of safer solvents, energy-efficient reaction conditions, and the development of catalytic and atom-economical reactions.

The use of green solvents is a cornerstone of sustainable synthesis. Water, ionic liquids, deep eutectic solvents, glycerol, and polyethylene (B3416737) glycol are being explored as alternatives to traditional volatile organic compounds for the synthesis of sulfur-containing heterocycles. These solvents can offer advantages in terms of safety, reduced environmental impact, and sometimes enhanced reactivity and selectivity.

Microwave-assisted synthesis is another green technology that has shown significant promise in accelerating organic reactions. Microwave heating can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles. The intramolecular cyclization steps in the synthesis of thianaphthenones are prime candidates for optimization using microwave irradiation. This technique can be particularly effective for reactions that are slow under conventional heating, potentially improving the efficiency of the synthesis of this compound.

The table below presents some green chemistry approaches applicable to the synthesis of thianaphthenone and related heterocycles.

Green Chemistry PrincipleApproachPotential Application in Synthesis
Use of Green SolventsReplacing traditional organic solvents with water, ionic liquids, or bio-based solvents.Performing cyclization and precursor synthesis in greener media.
Energy EfficiencyEmploying microwave irradiation to reduce reaction times and energy consumption.Accelerating the intramolecular cyclization step.
CatalysisUtilizing catalytic amounts of reagents instead of stoichiometric ones.Employing acid or metal catalysts for cyclization to improve atom economy.
Atom EconomyDesigning reactions where the maximum number of atoms from the reactants are incorporated into the final product.Developing cascade or tandem reactions that minimize byproduct formation.

Solvent-Free and Aqueous Medium Syntheses

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to environmental pollution and pose safety risks. Consequently, a major focus of green chemistry is the development of synthetic methods that reduce or eliminate the use of such solvents. mdpi.comnih.govbohrium.comresearchgate.net For the synthesis of sulfur-containing heterocycles like this compound, two promising approaches are solvent-free reactions and the use of water as a reaction medium.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions are conducted by mixing and grinding the reactants together, sometimes with the aid of a catalyst. researchgate.net This approach offers several advantages:

Reduced Waste: The elimination of solvent significantly reduces the volume of waste generated.

Simplified Work-up: Product isolation is often simpler, as it may only involve removing the catalyst and any unreacted starting materials.

Enhanced Reaction Rates: In some cases, the high concentration of reactants in the absence of a solvent can lead to faster reaction times. clockss.org

Improved Safety: The risks associated with flammable, toxic, and volatile organic solvents are eliminated.

While specific solvent-free methods for this compound are not extensively documented in publicly available literature, the principles can be applied to its plausible synthetic precursors. For instance, a key bond-forming step in the synthesis of the thianaphthenone core could potentially be achieved by the solid-state reaction of a substituted thiophenol derivative with a suitable cyclic ketone precursor, possibly facilitated by a solid acid or base catalyst. Microwave irradiation is another technique that has been successfully employed to promote solvent-free reactions, offering rapid and efficient heating. clockss.org

Aqueous Medium Synthesis:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.govmdpi.com Syntheses conducted in aqueous media can offer unique reactivity and selectivity compared to those in organic solvents. For the synthesis of this compound and its analogues, utilizing an aqueous environment could be particularly advantageous in steps involving water-soluble starting materials or reagents.

The development of water-tolerant catalysts is crucial for the success of aqueous syntheses. For example, transition-metal catalyzed cross-coupling reactions, which could be employed in the synthesis of precursors to this compound, can be adapted to aqueous conditions using water-soluble ligands. Furthermore, the hydrophobic effect in water can drive organic reactants together, sometimes accelerating reaction rates.

Synthesis ApproachKey AdvantagesPotential Application in this compound Synthesis
Solvent-Free Reduced waste, simplified work-up, enhanced reaction rates, improved safety.Solid-state condensation of precursors; microwave-assisted cyclization.
Aqueous Medium Non-toxic, non-flammable, abundant solvent; unique reactivity.Reactions involving water-soluble starting materials; water-tolerant catalysis.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. nih.gov A high atom economy indicates that most of the atoms from the starting materials are found in the final product, minimizing the generation of byproducts and waste.

The calculation for atom economy is as follows:

% Atom Economy = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100

In the context of synthesizing this compound, designing a synthetic route with high atom economy is a primary goal for sustainability. This involves choosing reaction types that are inherently atom-economical, such as addition and cycloaddition reactions, over less efficient reactions like substitutions and eliminations that generate stoichiometric byproducts.

Waste Minimization:

Beyond atom economy, a broader approach to waste minimization involves considering all materials used in a process, including solvents, reagents, and catalysts. The E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, is a useful metric for this purpose. A lower E-factor signifies a more environmentally friendly process.

Strategies for waste minimization in the synthesis of this compound and its analogues include:

Catalytic Reagents: Using catalytic amounts of reagents instead of stoichiometric quantities significantly reduces waste.

Recyclable Catalysts: Employing heterogeneous or recyclable homogeneous catalysts allows for their reuse, minimizing waste and cost.

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel without isolating intermediates can reduce solvent usage and waste from purification steps. organic-chemistry.org

Below is a hypothetical comparison of two synthetic steps to illustrate the concept of atom economy in the context of forming a key intermediate for a thianaphthenone derivative.

Reaction TypeHypothetical ReactantsHypothetical ProductByproductsAtom Economy
Addition Reaction Thiophenol + α,β-Unsaturated EsterThioether AdductNone100%
Substitution Reaction Thiophenol + Alkyl HalideThioether AdductSalt (e.g., NaBr)< 100%

By prioritizing synthetic routes that incorporate these principles, the production of this compound and its analogues can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 6 Methoxythianaphthen 2 One

Keto-Enol Tautomerism Dynamics and Equilibria in Thianaphthenone Systems

Thianaphthenone systems, including 6-Methoxythianaphthen-2-one, can exist in equilibrium between their keto and enol tautomeric forms. This dynamic process involves the migration of a proton and the shifting of a double bond.

Influence of Substituents on Tautomeric Preferences

The position and electronic nature of substituents on the thianaphthenone ring system can significantly influence the position of the keto-enol equilibrium. In many cases, the keto form is the more stable tautomer. However, substituents that can stabilize the enol form through electronic effects, such as conjugation or hydrogen bonding, can shift the equilibrium towards the enol.

For instance, in related heterocyclic systems, the presence of electron-donating groups can impact the stability of the tautomers. While specific studies on the tautomeric equilibrium of this compound are not extensively detailed in the available literature, the electron-donating nature of the methoxy (B1213986) group at the 6-position is expected to influence the electron density of the aromatic ring and potentially affect the stability of the corresponding enol form. In similar systems, such as substituted 1,3,5-trihydroxybenzenes, the presence of substituents has been shown to alter the relative stabilities of the keto and enol tautomers, with solvent effects also playing a crucial role. rsc.org

Mechanistic Aspects of Tautomerization Processes

The interconversion between the keto and enol forms of thianaphthenone systems is typically catalyzed by either acid or base.

Base-Catalyzed Tautomerization: In the presence of a base, a proton is abstracted from the α-carbon (the carbon adjacent to the carbonyl group), leading to the formation of an enolate ion. This enolate is a resonance-stabilized intermediate. Subsequent protonation of the enolate oxygen atom yields the enol form.

Acid-Catalyzed Tautomerization: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon and weakens the adjacent C-H bond. A weak base, such as the solvent, can then remove a proton from the α-carbon, resulting in the formation of the enol.

Electrophilic and Nucleophilic Reactions of the this compound Nucleus

The this compound molecule possesses multiple sites for electrophilic and nucleophilic attack, leading to a diverse range of chemical transformations.

Reactivity at the Carbonyl Center

The carbonyl group in this compound is a key site for nucleophilic addition reactions. The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com

Common nucleophilic addition reactions at the carbonyl center include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using hydride-based reducing agents.

Grignard Reactions: Reaction with organometallic reagents like Grignard reagents (RMgX) leads to the formation of tertiary alcohols after an acidic workup. youtube.com

The general mechanism for nucleophilic addition to the carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.com

Reactivity at the Thiophene (B33073) Ring Positions

The benzo[b]thiophene ring system is aromatic and undergoes electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring. In the case of benzo[b]thiophene, electrophilic substitution preferentially occurs at the C3 position. chemicalbook.com However, the presence of the methoxy group at the 6-position in this compound will influence the regioselectivity of these reactions. Electron-donating groups like methoxy are typically ortho-para directing. Therefore, electrophilic attack is expected to be favored at positions ortho or para to the methoxy group on the benzene (B151609) ring, and potentially at the C7 position of the benzothiophene (B83047) system.

Oxidation and Reduction Chemistry of this compound

The this compound molecule can undergo both oxidation and reduction reactions at different sites.

Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone using various oxidizing agents. mdpi.com This transformation can significantly alter the electronic properties of the molecule.

Reduction: The most common reduction reaction for this compound involves the carbonyl group. As mentioned earlier, the ketone can be reduced to a secondary alcohol. A widely used and selective reducing agent for this transformation is sodium borohydride (NaBH₄). masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in a protic solvent like methanol or ethanol. stackexchange.com

The mechanism of sodium borohydride reduction involves the transfer of a hydride ion (H⁻) from the BH₄⁻ species to the electrophilic carbonyl carbon. youtube.com This is followed by protonation of the resulting alkoxide to yield the alcohol.

Reaction TypeReagentProduct
Reduction of CarbonylSodium Borohydride (NaBH₄)6-Methoxy-2,3-dihydrobenzo[b]thiophen-2-ol

Selective Oxidation to Sulfoxides and Sulfones

There is no available research detailing the selective oxidation of the sulfide moiety in this compound to its corresponding sulfoxide or sulfone. While general methods for the oxidation of sulfides to sulfoxides and sulfones are well-established in organic chemistry, specific conditions, reagent selectivity, and reaction outcomes for this particular substrate have not been documented.

Controlled Reduction Pathways of the Carbonyl and Thiophene Moieties

Similarly, studies on the controlled reduction of this compound are not present in the surveyed literature. The selective reduction of the carbonyl group to a hydroxyl group or its complete reduction to a methylene (B1212753) group, as well as the conditions required for the reduction of the thiophene ring, have not been described for this molecule.

Cycloaddition and Rearrangement Reactions Involving this compound

The participation of this compound in cycloaddition and rearrangement reactions is another area that remains unexplored in the scientific literature.

Pericyclic Reaction Studies

No studies on the involvement of this compound in pericyclic reactions, such as Diels-Alder or [2+2] cycloadditions, have been found. The potential of the enone system or the thiophene ring to act as a dienophile or diene, respectively, has not been investigated.

Skeletal Rearrangements of this compound Derivatives

There is a lack of information regarding any skeletal rearrangements of derivatives of this compound. Reports on ring expansion, ring contraction, or other structural reorganizations of this heterocyclic system are absent from the available literature.

Derivatization Strategies and Chemical Structure Activity Relationship Sar Exploration

Synthetic Routes to 6-Methoxythianaphthen-2-one Derivatives

The synthesis of derivatives of this compound can be strategically approached by targeting different reactive sites within the molecule. These include the active methylene (B1212753) group adjacent to the carbonyl, the aromatic ring, and the heteroatoms of the thianaphthenone scaffold itself.

Functionalization of the Methylene and Aromatic Positions

The methylene group at the 3-position is particularly amenable to a variety of chemical transformations due to the acidity of its protons, which are activated by the adjacent carbonyl and sulfur atoms. This allows for reactions such as alkylation, arylation, and condensation with aldehydes and ketones to introduce a wide range of substituents. For instance, base-catalyzed reaction with various electrophiles can lead to the formation of new carbon-carbon bonds at this position.

Heteroatom Modifications within the Thianaphthenone Scaffold

Modification of the heteroatoms within the thianaphthenone scaffold presents another strategy for derivatization. The sulfur atom in the thiophene (B33073) ring can be oxidized to a sulfoxide (B87167) or a sulfone. These modifications significantly alter the geometry and electronic properties of the ring system, influencing its chemical reactivity and potential biological activity. The carbonyl group of the lactone ring can also be a target for derivatization, for example, through reduction to a hydroxyl group or conversion to a thiocarbonyl. Such modifications fundamentally change the nature of the heterocyclic core.

Structure-Reactivity Correlations in Modified this compound Structures

The introduction of new substituents to the this compound core has a profound impact on the molecule's reactivity. These effects can be broadly categorized as electronic and steric in nature.

Electronic and Steric Effects of New Substituents

The electronic effects of substituents on the aromatic ring influence the reactivity of the entire molecule. libretexts.org Electron-donating groups, such as the inherent 6-methoxy group, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would decrease the ring's reactivity towards electrophiles. These electronic perturbations can also affect the acidity of the methylene protons at the 3-position and the reactivity of the carbonyl group.

Steric effects, arising from the size and spatial arrangement of the introduced substituents, can also play a crucial role. libretexts.org Bulky groups at the 3-position or on the aromatic ring can hinder the approach of reactants to nearby functional groups, thereby influencing reaction rates and, in some cases, dictating the stereochemical outcome of a reaction. For example, large substituents on the aromatic ring could sterically hinder reactions at the adjacent 5- or 7-positions.

Substituent PositionSubstituent TypeExpected Electronic Effect on Aromatic RingExpected Steric Effect
3-positionAlkyl, ArylIndirect effect on aromatic ring electronicsCan hinder approach to carbonyl group
5- or 7-positionElectron-donating (e.g., -NH2, -OH)Increased reactivity towards electrophilesCan influence reactivity at adjacent positions
5- or 7-positionElectron-withdrawing (e.g., -NO2, -CN)Decreased reactivity towards electrophilesCan influence reactivity at adjacent positions
Sulfur atomOxidation to sulfoxide/sulfoneSignificant electron withdrawal from the ring systemAltered ring geometry

Conformational Analysis of Derivatized this compound

The thianaphthenone scaffold is largely planar. However, the introduction of substituents, particularly at the 3-position, can lead to different conformational isomers. The preferred conformation will be the one that minimizes steric strain and optimizes electronic interactions. For instance, bulky substituents at the 3-position may adopt a pseudo-equatorial or pseudo-axial orientation relative to the five-membered ring to alleviate steric hindrance. Computational modeling and spectroscopic techniques such as NMR can be employed to determine the preferred conformations of these derivatives and to understand how conformational changes influence their reactivity and interactions with other molecules. The planarity of the core structure is a key feature that can be modulated through derivatization, which in turn can affect properties like crystal packing and intermolecular interactions.

Rational Design of this compound Analogs for Specific Chemical Interactions

The principles of rational design can be applied to create this compound analogs with tailored properties for specific chemical interactions. This involves a deep understanding of the structure-activity relationships and the electronic and steric effects of different substituents. For example, if the goal is to design a molecule that can act as a hydrogen bond donor, functional groups such as hydroxyl or amino groups could be introduced onto the aromatic ring. If the aim is to create a molecule with specific electronic properties for use in materials science, substituents that modulate the HOMO-LUMO gap can be strategically incorporated.

By systematically modifying the this compound scaffold and analyzing the resulting changes in chemical properties, it is possible to build a predictive model for the design of new analogs with desired functionalities. This iterative process of design, synthesis, and testing is central to the development of novel compounds for a wide range of applications.

Target InteractionDesign StrategyExample Substituent
Hydrogen BondingIntroduce H-bond donor/acceptor groups-OH, -NH2, -COOH
Metal CoordinationIncorporate chelating groupsPyridyl, bipyridyl
π-π StackingExtend the aromatic systemFused aromatic rings, styryl groups
Altering Redox PotentialAdd electron-donating/withdrawing groups-N(CH3)2, -CF3

Theoretical and Computational Chemistry of 6 Methoxythianaphthen 2 One

Quantum Chemical Studies on Electronic Structure

Quantum chemical methods are instrumental in understanding the intrinsic electronic properties of 6-Methoxythianaphthen-2-one. These studies provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring and the sulfur atom, which possess lone pairs of electrons. This localization indicates that these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient carbonyl group and the fused ring system, highlighting these areas as susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational studies can precisely calculate this energy gap, offering a quantitative measure of the molecule's reactivity profile.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital
LUMO-1.8Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap4.7Energy difference between HOMO and LUMO

Note: The values presented in this table are hypothetical and serve as an illustrative example of the data that would be generated from a quantum chemical calculation.

The distribution of electron density within this compound is a key determinant of its chemical behavior. Molecular electrostatic potential (MEP) maps, generated through computational calculations, provide a visual representation of the charge distribution. In these maps, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive electrostatic potential (colored blue) signify electron-poor areas that are susceptible to nucleophilic attack.

For this compound, the MEP would likely show a high electron density around the oxygen atom of the carbonyl group and the sulfur atom due to their lone pairs. The methoxy (B1213986) group's oxygen atom would also contribute to the negative potential in its vicinity. In contrast, the carbonyl carbon and the hydrogen atoms of the aromatic ring would exhibit a more positive electrostatic potential. This detailed charge distribution allows for the prediction of regioselectivity in various chemical reactions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable asset for elucidating the intricate details of chemical reactions involving this compound. These methods allow for the exploration of reaction pathways and the characterization of transient species like transition states.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying reaction mechanisms. core.ac.ukmdpi.com DFT calculations can be employed to map out the potential energy surface of a reaction, identifying the most favorable pathway from reactants to products. researchgate.net This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating their corresponding activation energies.

By modeling potential reactions, such as electrophilic substitution on the aromatic ring or nucleophilic addition to the carbonyl group, DFT can provide quantitative insights into the feasibility and selectivity of these transformations. nih.gov For instance, calculations could predict whether a reaction proceeds through a stepwise or concerted mechanism and can help rationalize experimentally observed product distributions.

While quantum chemical calculations often focus on static molecular structures, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape of this compound. nih.gov

These simulations can reveal the accessible conformations of the molecule and the energetic barriers between them. This is particularly important for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors in a biological context. MD simulations can also provide insights into the flexibility of the thianaphthene (B1666688) ring system and the rotational freedom of the methoxy group. researchgate.net

Theoretical Insights into Intermolecular Interactions Involving this compound

The non-covalent interactions that this compound forms with its environment are crucial for its physical properties and its behavior in condensed phases. Computational methods can be used to study these interactions in detail.

Theoretical calculations can identify and quantify various types of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. For this compound, the carbonyl oxygen can act as a hydrogen bond acceptor. The aromatic ring system can participate in π-π stacking interactions with other aromatic molecules.

Understanding these interactions is essential for predicting the crystal packing of the solid state, its solubility in different solvents, and its binding affinity to biological targets. Computational studies can model the interaction of this compound with solvent molecules or within a crystal lattice to provide a detailed picture of the forces governing its macroscopic properties. nih.gov

Hydrogen Bonding Networks

Hydrogen bonding is a directional intermolecular interaction involving a hydrogen atom and an electronegative atom such as oxygen, nitrogen, or fluorine. While this compound lacks classical hydrogen bond donors (e.g., -OH or -NH groups), it possesses two potential hydrogen bond acceptor sites: the oxygen atom of the methoxy group and the oxygen atom of the carbonyl group.

These acceptor sites can engage in hydrogen bonds with suitable donor molecules, such as water or amino acid residues within a protein's active site. Computational models can predict the geometry and energetics of these potential interactions. The strength of these hydrogen bonds can vary, typically ranging from 1 to 40 kcal/mol. wikipedia.org

Furthermore, the presence of activated C-H bonds in the aromatic ring system allows for the formation of weaker C-H···O hydrogen bonds. These interactions, although individually less strong than classical hydrogen bonds, can collectively contribute to the stability of crystal structures and ligand-receptor complexes.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to model these interactions and determine their geometric parameters. Key parameters include the donor-hydrogen-acceptor angle and the donor-acceptor distance. For a typical C-H···O hydrogen bond, the H···O distance is generally found to be in the range of 2.0 to 3.0 Å, and the C-H···O angle is typically greater than 120°.

Table 1: Hypothetical Geometric Parameters for Hydrogen Bonding Interactions of this compound This table presents theoretically derived, plausible data for illustrative purposes, based on computational studies of similar molecular systems.

Interaction Type Donor Acceptor H···A Distance (Å) D-H···A Angle (°)
C-H···O=C Aromatic C-H Carbonyl Oxygen 2.35 145

Pi-Stacking Interactions

Pi-stacking is a non-covalent interaction that occurs between aromatic rings. These interactions are fundamental to the structure of DNA, the folding of proteins, and the binding of drugs to their targets. mdpi.com The thianaphthene core of this compound is an aromatic system capable of engaging in pi-stacking interactions.

The electron distribution in the aromatic ring of this compound is influenced by its substituents. The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density of the aromatic ring. Conversely, the carbonyl group (-C=O) is an electron-withdrawing group. This electronic push-pull effect can influence the nature and strength of pi-stacking interactions with other aromatic systems.

Computational studies on similar aromatic and heteroaromatic systems have revealed that pi-stacking interactions are not limited to a simple face-to-face arrangement. acs.orgnih.gov Common geometries include:

Parallel-displaced: The aromatic rings are parallel but offset from one another. This is often the most energetically favorable conformation.

T-shaped (or edge-to-face): The edge of one aromatic ring points towards the face of the other.

The interaction energy in pi-stacking is a combination of electrostatic and dispersion forces. rsc.org The presence of the sulfur heteroatom in the thianaphthene ring also influences the electronic distribution and can contribute to the specificity of these interactions. rsc.org Quantum mechanical calculations are essential for accurately determining the geometries and binding energies of these interactions. nih.gov

Table 2: Hypothetical Energetic and Geometric Parameters for Pi-Stacking Interactions of this compound This table presents theoretically derived, plausible data for illustrative purposes, based on computational studies of similar aromatic systems.

Stacking Geometry Inter-planar Distance (Å) Lateral Displacement (Å) Interaction Energy (kcal/mol)
Parallel-displaced 3.4 - 3.8 1.5 - 2.0 -2.0 to -5.0

Advanced Analytical Methodologies for 6 Methoxythianaphthen 2 One Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 6-Methoxythianaphthen-2-one from impurities and starting materials, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the purity assessment of this compound due to its high resolution and sensitivity. A typical reversed-phase HPLC method would be developed to ensure a robust and accurate analysis. Method development would involve optimizing parameters such as the column, mobile phase composition, flow rate, and detection wavelength.

Validation of the HPLC method is critical to ensure its reliability. This process would involve assessing parameters like linearity, accuracy, precision, specificity, and robustness according to established guidelines.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) for Volatile Derivatives

While HPLC is more common for a compound of this nature, Gas Chromatography (GC) can be employed for the analysis of volatile impurities or if the compound is derivatized to increase its volatility. For instance, derivatization of the keto group could make it amenable to GC analysis. The use of a high-temperature capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) as a detector would be standard.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Beyond basic identification)

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Beyond simple proton (¹H) and carbon-13 (¹³C) NMR for basic identification, advanced 2D NMR techniques are employed for a deeper understanding of the molecular connectivity and spatial relationships.

Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the aromatic and aliphatic regions of the molecule. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons to their directly attached carbons and for identifying longer-range couplings between protons and carbons, respectively. This allows for the definitive assignment of all proton and carbon signals.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₂ ~3.8~35
OCH₃ ~3.9~56
Aromatic CH 6.8 - 7.5105 - 140
Quaternary C -120 - 160
C=O -~195

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Confirmation (Beyond basic identification)

Mass spectrometry is used to confirm the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to confirm the elemental composition.

Electron ionization (EI) would likely lead to characteristic fragmentation patterns. The molecular ion peak ([M]⁺) would be observed, and key fragments would arise from the loss of CO, OCH₃, and other neutral fragments, providing clues to the molecule's structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The most prominent absorption band would be the strong carbonyl (C=O) stretch of the ketone. Other key absorptions would include C-O stretching for the methoxy (B1213986) group and C-H stretching for the aromatic and aliphatic protons.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the thianaphthenone core would give rise to characteristic absorption bands in the UV region. This technique is also useful for quantitative analysis, often in conjunction with HPLC.

Table 3: Key Spectroscopic Data for this compound

TechniqueFeatureTypical Value
IR (cm⁻¹) C=O stretch~1680 cm⁻¹
C-O stretch~1250 cm⁻¹
UV-Vis (nm) λmax~254 nm, ~290 nm
MS (m/z) [M]⁺192.03

Crystallographic Analysis of this compound and Its Derivatives

Crystallographic analysis serves as a cornerstone for determining the precise atomic arrangement within a crystalline solid. This information is crucial for establishing structure-property relationships.

The crystal packing of this derivative is stabilized by various non-covalent interactions, including C–H···S and C–H···π interactions, as well as π–π stacking between the thiophene (B33073) and benzene (B151609) rings. nih.gov Such detailed structural information is critical for understanding the intermolecular forces that govern the solid-state packing of these molecules.

A hypothetical data table for a derivative of this compound, based on common parameters reported in crystallographic studies of similar compounds, is presented below to illustrate the nature of the data obtained.

ParameterHypothetical Value for a Derivative
Chemical FormulaC₁₀H₈O₂S
Formula Weight192.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)903.4
Z (molecules per unit cell)4

This table is illustrative and does not represent experimentally determined data for this compound.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. The study of polymorphism is particularly important in the pharmaceutical and materials science fields, as the specific crystalline form of a compound can significantly impact its performance. nih.gov

Investigations into the polymorphism of benzothiophene (B83047) derivatives have revealed the existence of temperature-induced phase transitions. For example, thin films of 2,7-bis(octyloxy) ulb.ac.bebenzothieno[3,2-b]-benzothiophene (C8O–BTBT–OC8) have been shown to undergo a structural transition from a substrate-induced phase at room temperature to a high-temperature phase when annealed at temperatures of 90°C or higher. ulb.ac.benih.gov This transition involves a change in the molecular packing and a reduction in the interlayer spacing. ulb.ac.be Interestingly, while this structural transition is reversible upon cooling, remnants of the high-temperature phase can be stabilized at the interface with the substrate. ulb.ac.benih.gov

Another study on 7-decyl-2-phenyl ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene (Ph-BTBT-10) identified a polar polymorph as an intermediate structure in thin films. nih.gov The presence of different polymorphs and the transitions between them are critical factors that can influence the charge transport properties in organic field-effect transistors (OFETs). nih.govnih.gov

The characterization of these different polymorphic forms relies on techniques such as grazing incidence wide-angle X-ray scattering (GIWAXS) and atomic force microscopy (AFM), which can probe the structural and morphological changes in thin films as a function of temperature. ulb.ac.benih.gov

Potential Applications in Synthetic and Materials Science Research

6-Methoxythianaphthen-2-one as a Building Block in Complex Chemical Synthesis

The utility of this compound as a foundational molecule stems from its reactive ketone and adjacent methylene (B1212753) group, which can participate in a variety of chemical transformations. This reactivity allows for the elaboration of the core structure into more complex molecules with potential applications in medicinal chemistry and materials science. benthamdirect.comrsc.org

This compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The active methylene group at the C3 position is particularly reactive and can undergo condensation reactions with various electrophiles, most notably aldehydes and ketones. researchgate.net This reactivity is exemplified by the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. wikipedia.orgnih.gov

In this type of reaction, the active methylene group of this compound can react with an aldehyde or ketone in the presence of a basic catalyst to form an arylidene derivative. researchgate.netbenthamdirect.com These resulting compounds, which feature an extended π-conjugated system, serve as pivotal intermediates for the synthesis of fused heterocyclic systems. For example, derivatives of the parent compound, benzo[b]thiophen-2(3H)-one, have been used to create complex photo- and ionochromic molecules through condensation with aminophenanthroline, followed by acylation. nih.govresearchgate.net The methoxy (B1213986) group on the benzene (B151609) ring of this compound would act as an electron-donating group, influencing the reactivity of the core and the properties of the resulting heterocyclic systems.

Table 1: Examples of Reactions for Synthesizing Heterocyclic Derivatives

Reaction TypeReactantsResulting StructurePotential Significance
Knoevenagel CondensationThis compound + Aromatic Aldehyde2-(Arylidene)benzo[b]thiophen-3(2H)-one derivativeIntermediate for fused heterocycles, chromophores
Condensation & CyclizationCondensation product + DienophileFused polycyclic systems (e.g., benzothiopyrano[2,3-b]indoles from related precursors)Access to complex, biologically relevant scaffolds

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are valued for their atom economy, simplicity, and ability to rapidly generate libraries of complex molecules. rsc.orgresearchgate.net

While specific examples detailing the use of this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented, its chemical properties make it a promising candidate for such transformations. The ability of its active methylene group to participate in Knoevenagel-type condensations is a key step in several MCRs. wikipedia.org For instance, the Gewald reaction, a classic MCR for synthesizing 2-aminothiophenes, involves the condensation of a ketone or aldehyde with an active methylene nitrile. By analogy, this compound could potentially act as the active methylene component in novel MCRs, leading to the one-pot synthesis of complex, functionalized heterocyclic compounds. nih.gov

Exploration of this compound Derivatives in Functional Materials

The benzo[b]thiophene scaffold is a key structural motif in the field of materials science, particularly for organic electronics. benthamdirect.comrsc.org Derivatives of this core structure are explored for their semiconducting and photophysical properties. By chemically modifying this compound, it is possible to create novel functional materials.

Functional polymers, which have specific reactive groups, are essential in developing advanced materials. nih.gov The synthesis of polymers incorporating heterocyclic units can lead to materials with unique thermal, electronic, and physical properties.

The derivatives of this compound, particularly those formed through reactions like the Knoevenagel condensation, can be designed as functional monomers for polymerization. For example, by introducing polymerizable groups (like vinyl or acrylic moieties) onto the condensation product, it would be possible to incorporate the rigid, π-conjugated benzothiophene (B83047) unit into a polymer backbone or as a pendant group. While this application is still an emerging area of research for this specific compound, the integration of such heterocyclic systems is a known strategy for creating functional polymers like polyolefins or polyesters with tailored properties.

Chromophores are molecules responsible for color, as they absorb light at specific wavelengths in the visible spectrum. researchgate.net Derivatives of the benzo[b]thiophene core are of significant interest as chromophores and functional components in organic electronic devices, such as organic thin-film transistors (OTFTs). mdpi.comrsc.org

Condensation of this compound with various aromatic aldehydes at the active methylene position creates derivatives with extended π-conjugation. These products, sometimes referred to as hemithioindigo analogues, are known to possess interesting photophysical properties, including photoswitching capabilities. researchgate.net The resulting molecular structure has a push-pull character, where the methoxy group acts as an electron-donating group and the carbonyl group acts as an electron-withdrawing group, which is a common design for chromophores. nih.gov Such derivatives have been shown to exhibit photochromism (a reversible change in color upon exposure to light) and could be used as molecular switches or in optical sensors. nih.govresearchgate.net The benzo[c]thiophene (B1209120) core, a related isomer, has also been linked to metal complexes to create materials for non-linear optical (NLO) applications. core.ac.uk

Table 2: Potential Properties of this compound Derivatives in Functional Materials

Derivative ClassKey Structural FeaturePotential ApplicationModulating Group
2-(Arylidene) derivativesExtended π-conjugationChromophores, Photoswitches6-Methoxy group (auxochrome)
Polymerizable derivativesPendant benzothiophene unitFunctional polymersPolymer backbone
Fused-ring systemsRigid, planar structureOrganic semiconductors (OTFTs)Substituents on fused rings

Future Research Directions and Unexplored Avenues for 6 Methoxythianaphthen 2 One

Investigation of Novel Catalytic Systems for Synthesis and Transformation

The development of efficient and selective catalytic systems is paramount for the synthesis and functionalization of 6-methoxythianaphthen-2-one. While various methods exist for the synthesis of the broader benzothiophene (B83047) class of compounds, future research could focus on catalysts that offer enhanced control over regioselectivity and stereoselectivity, particularly for the introduction of substituents on the thiophene (B33073) or benzene (B151609) rings. acs.orgchemicalbook.com

One promising direction is the exploration of transition metal catalysts beyond those traditionally used. For instance, rhodium-catalyzed three-component coupling reactions have been shown to be effective for the synthesis of some benzothiophene derivatives and could be adapted for this compound. researchgate.net Further investigation into the use of other late transition metals, such as iridium or gold, could lead to novel transformations and the construction of more complex molecular architectures.

Moreover, the development of heterogeneous catalysts for the synthesis of this compound would offer significant advantages in terms of catalyst recyclability and process sustainability. Research into supported metal nanoparticles or metal-organic frameworks (MOFs) as catalytic platforms could provide highly active and reusable systems for the construction of the thianaphthene (B1666688) core.

Computational Screening and Design of Advanced Derivatives

Computational chemistry offers powerful tools for the in-silico design and screening of novel this compound derivatives with tailored properties. mdpi.com Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of new analogues. nih.gov This computational-first approach can significantly accelerate the discovery of derivatives with enhanced biological activity or improved materials characteristics. researchgate.net

Future research should focus on the development of robust Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives. researchgate.net By correlating structural features with specific biological or physical properties, these models can guide the rational design of new compounds. For example, computational screening could be used to identify derivatives with optimal binding affinities for specific protein targets or with desirable electronic properties for applications in organic electronics. worldscientific.com

Table 1: Potential Applications of Computationally Designed this compound Derivatives
Target ApplicationComputational MethodPredicted Property to OptimizePotential Impact
PharmaceuticalsMolecular Docking, QSARBinding affinity to target enzymes/receptorsDevelopment of new therapeutic agents nih.gov
Organic ElectronicsDFT, Molecular DynamicsHOMO/LUMO levels, charge mobilityCreation of novel organic semiconductors worldscientific.com
SensorsTime-Dependent DFTAbsorption and emission spectraDesign of new fluorescent probes

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound remains largely unexplored and represents a fertile ground for future research. The thianaphthene core is known to participate in various photochemical reactions, including photodimerization and photocyclization. acs.orgacs.orgthieme-connect.com Investigating the photoreactivity of this compound could lead to the discovery of novel light-induced transformations and the synthesis of unique molecular structures. The photolysis of related thiophene-S-oxides has also been studied, suggesting that the sulfur atom in the thianaphthene ring could be a key site for photochemical reactivity. exlibrisgroup.com

In the realm of electrochemistry, the redox properties of this compound are of significant interest. Cyclic voltammetry and other electrochemical techniques can be used to determine its oxidation and reduction potentials, providing insights into its electronic structure and its potential for use in electrochemical applications. frontiersin.org For instance, electropolymerization of this compound or its derivatives could lead to the formation of novel conducting polymers with interesting electrochromic or sensing properties. frontiersin.org Furthermore, electrochemical synthesis methods could provide green and efficient routes to new derivatives of this compound. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structural and electronic features of the thianaphthene scaffold make it a promising building block for advanced materials. ktu.edu Future interdisciplinary research should focus on incorporating this compound into novel materials with tailored optical, electronic, and physical properties.

One particularly promising area is the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nbinno.comresearchgate.netmdpi.comresearchgate.net The extended π-system of the thianaphthene core, coupled with the electron-donating methoxy (B1213986) group, could lead to materials with high charge carrier mobilities and favorable energy levels for efficient charge transport and separation. researchgate.netnih.gov

Furthermore, the incorporation of this compound into covalent organic frameworks (COFs) could lead to materials with high porosity and ordered structures, suitable for applications in gas storage, catalysis, and sensing. rsc.org The thianaphthene unit can also impart interesting fluorescent properties, opening up possibilities for the development of new organic light-emitting diodes (OLEDs) and fluorescent sensors. ktu.edu

Table 2: Potential Materials Science Applications of this compound Based Materials
Material TypeKey PropertyPotential Application
Organic SemiconductorsCharge carrier mobilityOrganic Field-Effect Transistors (OFETs) mdpi.comresearchgate.net
Conjugated PolymersConductivity, ElectrochromismSensors, Electrochromic devices frontiersin.org
Covalent Organic Frameworks (COFs)Porosity, Catalytic activityGas storage, Heterogeneous catalysis rsc.org
Fluorescent MaterialsQuantum yield, Emission wavelengthOrganic Light-Emitting Diodes (OLEDs) ktu.edu

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Methoxythianaphthen-2-one, and how do reaction conditions influence yield?

  • Methodology : Focus on Friedel-Crafts acylation or methoxylation of thianaphthen-2-one derivatives. Optimize temperature (e.g., 80–120°C) and catalyst selection (e.g., Lewis acids like AlCl₃ or Brønsted acids) to enhance regioselectivity. Monitor purity via HPLC and confirm structural integrity using NMR (¹H/¹³C) and FT-IR spectroscopy. Compare yields under inert vs. ambient atmospheres .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Prioritize ¹H NMR to identify methoxy (-OCH₃) proton signals (δ 3.8–4.0 ppm) and aromatic protons. Use ¹³C NMR to confirm carbonyl (C=O) and methoxy carbons. Supplement with mass spectrometry (EI-MS) for molecular ion validation (m/z ~178 for [M⁺]). Cross-reference with melting point (mp) and boiling point (bp) data from analogous compounds (e.g., 6-Methoxy-2-tetralone: mp 35°C, bp 114–116°C) .

Q. What are the key physicochemical properties of this compound relevant to stability in storage?

  • Methodology : Assess hygroscopicity via dynamic vapor sorption (DVS) and photostability under UV/visible light. Store samples in amber vials at ≤4°C with desiccants. Track degradation using accelerated stability studies (40°C/75% RH for 6 months) and analyze by TLC or GC-MS. Note: Analogous compounds (e.g., methoxynaphthalenes) degrade via oxidation; consider antioxidant additives .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on the compound’s metabolic pathways?

  • Methodology : Conduct in vitro microsomal assays (human/rat liver S9 fractions) with LC-MS/MS quantification. Compare CYP450 isoform-specific activity (e.g., CYP1A2 vs. CYP2D6). Address discrepancies by standardizing incubation conditions (pH, NADPH concentration) and validating metabolite identities via isotopic labeling or tandem MS fragmentation patterns .

Q. What strategies mitigate bias in toxicity studies of this compound?

  • Methodology : Follow ATSDR’s 8-step framework:

Literature screening : Exclude studies with incomplete dose-response data.

Risk of bias assessment : Use SYRCLE’s RoB tool for animal studies.

Confidence rating : Rate evidence strength (e.g., "high" for reproducible hepatotoxicity in ≥3 species).

Integrate evidence : Weight findings by study design (e.g., OECD guideline compliance).
Example: Resolve conflicting genotoxicity results by prioritizing Ames tests with metabolic activation over non-GLP comet assays .

Q. How can computational models predict this compound’s reactivity in novel synthetic applications?

  • Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Validate with experimental kinetics (e.g., reaction with Grignard reagents). Use QSAR models to correlate substituent effects (e.g., methoxy vs. hydroxy groups) with reaction rates .

Q. What systematic review approaches synthesize fragmented data on the compound’s environmental persistence?

  • Methodology :

  • Search strategy : Use Boolean queries (e.g., ("this compound" OR "thianaphthenone derivatives") AND ("biodegradation" OR "bioaccumulation")) across PubMed, Reaxys, and EPA databases .
  • Data synthesis : Categorize findings by matrix (soil/water) and half-life (t½). Apply PRISMA guidelines to exclude non-peer-reviewed sources. Highlight gaps (e.g., marine ecosystem data) .

Q. How should researchers address contradictions in reported biological activity (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodology : Replicate assays under standardized conditions (e.g., DPPH/ABTS for antioxidant activity; ROS quantification via fluorescent probes). Control for solvent artifacts (e.g., DMSO interference). Use meta-analysis to reconcile cell-based vs. in vivo results, stratifying by concentration (µM vs. mM ranges) and exposure duration .

Methodological Notes

  • Referencing : Citations align with evidence IDs (e.g., for database strategies).
  • Abbreviations : Full chemical names retained (e.g., no acronyms like "6-MT").

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.